molecular formula C8H12N2O B13587293 (2s)-2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol

(2s)-2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol

Cat. No.: B13587293
M. Wt: 152.19 g/mol
InChI Key: QPEKMGPQOIQYPZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2s)-2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted at the 2-position with a methyl group and at the 4-position with an aminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylpyridine.

    Substitution Reaction: The 2-methylpyridine undergoes a substitution reaction with an appropriate aminoethanol derivative under controlled conditions.

    Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the (2s)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2s)-2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The aminoethanol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and alcohol derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2s)-2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which (2s)-2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-methylpyridin-4-yl)ethanol: Lacks the chiral center.

    2-Amino-2-(2-ethylpyridin-4-yl)ethanol: Has an ethyl group instead of a methyl group.

    2-Amino-2-(2-methylpyridin-3-yl)ethanol: The aminoethanol group is substituted at the 3-position.

Uniqueness

(2s)-2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol is unique due to its specific chiral configuration and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where chirality and precise molecular interactions are crucial.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(2S)-2-amino-2-(2-methylpyridin-4-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-4-7(2-3-10-6)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m1/s1

InChI Key

QPEKMGPQOIQYPZ-MRVPVSSYSA-N

Isomeric SMILES

CC1=NC=CC(=C1)[C@@H](CO)N

Canonical SMILES

CC1=NC=CC(=C1)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.